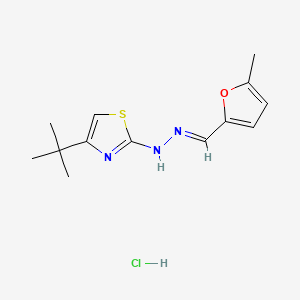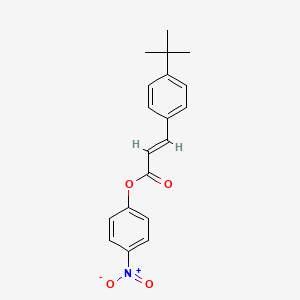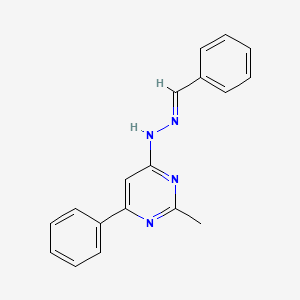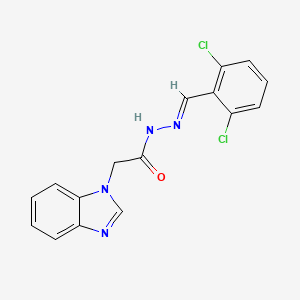
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride, also known as MTFBTHH, is a chemical compound that has been widely used in scientific research. MTFBTHH is a type of hydrazone, which is a class of organic compounds that contain a nitrogen-nitrogen double bond. This compound has been studied for its potential applications in various fields, including medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride is not well understood, but it is believed to be related to its ability to chelate metal ions. 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been shown to bind to metal ions such as copper, zinc, and iron, which are essential for various biological processes. By binding to these metal ions, 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride may interfere with the activity of enzymes and other proteins that require these metals for their function.
Biochemical and Physiological Effects:
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has antioxidant and anti-inflammatory properties, which may be related to its ability to chelate metal ions. In vivo studies have shown that 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride can reduce oxidative stress and inflammation in animal models of various diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride is its ability to chelate metal ions, which makes it a useful tool for the determination of trace amounts of metals in various samples. Another advantage is its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. However, one limitation of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride. One area of research is the development of new diagnostic tools for various diseases based on the ability of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride to bind to metal ions. Another area of research is the development of new therapies for diseases such as cancer and Alzheimer's disease based on the antioxidant and anti-inflammatory properties of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride. Additionally, further studies are needed to determine the potential toxicity of 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride and its suitability for use in various applications.
Métodos De Síntesis
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride can be synthesized through a simple reaction between 5-methyl-2-furaldehyde and 4-tert-butyl-1,3-thiazol-2-ylhydrazine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been extensively studied for its potential applications in various scientific fields. In biology, 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In chemistry, 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been used as a reagent for the determination of trace amounts of metals in various samples. In medicine, 5-methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride has been studied for its potential use as a diagnostic tool for certain diseases.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS.ClH/c1-9-5-6-10(17-9)7-14-16-12-15-11(8-18-12)13(2,3)4;/h5-8H,1-4H3,(H,15,16);1H/b14-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLBHOZUWAOZOA-FJUODKGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC2=NC(=CS2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC2=NC(=CS2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-furaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)


![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)


![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)

